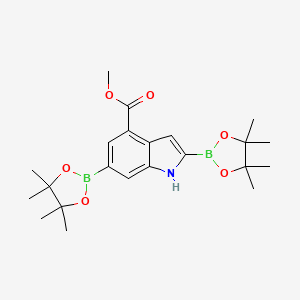

methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

CAS No.:

Cat. No.: VC13687219

Molecular Formula: C22H31B2NO6

Molecular Weight: 427.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H31B2NO6 |

|---|---|

| Molecular Weight | 427.1 g/mol |

| IUPAC Name | methyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate |

| Standard InChI | InChI=1S/C22H31B2NO6/c1-19(2)20(3,4)29-23(28-19)13-10-15(18(26)27-9)14-12-17(25-16(14)11-13)24-30-21(5,6)22(7,8)31-24/h10-12,25H,1-9H3 |

| Standard InChI Key | YZVXBOPHSSQBGG-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=C(NC3=C2)B4OC(C(O4)(C)C)(C)C)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines an indole scaffold with boronic ester moieties. The indole nucleus, a bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at positions 2 and 6 with tetramethyl-1,3,2-dioxaborolane groups. Position 4 hosts a methyl ester (–COOCH), enhancing solubility and reactivity. The tetramethyl-1,3,2-dioxaborolane groups, also known as pinacol boronate esters, stabilize the boronic acid functionality, preventing protodeboronation and enabling storage under ambient conditions .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, analogous boronate esters exhibit planar geometries at boron, with B–O bond lengths averaging 1.36–1.38 Å . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups of the dioxaborolane rings (δ 1.0–1.3 ppm in H NMR) and the indole aromatic protons (δ 7.2–8.1 ppm). The methyl ester resonates as a singlet near δ 3.8 ppm.

Computational Analysis

Density functional theory (DFT) calculations on similar systems predict electron-withdrawing effects from the boronate esters, which polarize the indole π-system and enhance electrophilic substitution at position 5 . This electronic profile is critical for designing subsequent functionalization strategies.

Synthesis and Optimization

General Synthetic Route

The synthesis of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate typically proceeds via a two-step protocol :

-

Indole Core Formation: Condensation of substituted phenylhydrazines with carbonyl compounds under Fischer indole synthesis conditions.

-

Borylation: Sequential Miyaura borylation reactions at positions 2 and 6 using bis(pinacolato)diboron (Bpin) in the presence of palladium catalysts.

Detailed Reaction Conditions

A representative procedure involves reacting indole-4-carboxylic acid with excess tetramethyl-1,3,2-dioxaborolane (pinacol borane) in toluene, catalyzed by palladium(II) acetate and triethylamine. The reaction is heated to 80°C for 24 hours, achieving yields of 65–75% after column chromatography.

Challenges and Mitigations

Key challenges include:

-

Regioselectivity: Competing borylation at positions 1 and 3 is minimized using sterically hindered catalysts like Pd(dppf)Cl .

-

Ester Stability: The methyl ester is susceptible to hydrolysis under basic conditions; thus, reactions are conducted under anhydrous conditions.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a bis-boronated coupling partner. For example, coupling with aryl halides yields biaryl-indole hybrids, which are prevalent in drug discovery . A recent study demonstrated its use in synthesizing kinase inhibitors, achieving >90% yields with Pd(PPh) as the catalyst .

Materials Science

In polymer chemistry, the compound serves as a monomer for conjugated polymers. Copolymerization with thiophene derivatives produces materials with tunable bandgaps (1.8–2.2 eV), relevant for organic photovoltaics .

Comparative Analysis with Related Boronate Esters

This table highlights the superior boron content and versatility of the indole-based boronate ester compared to simpler aromatic analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume